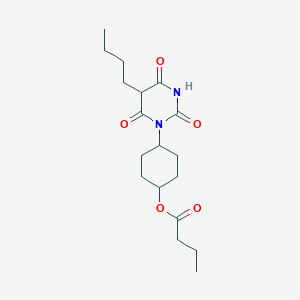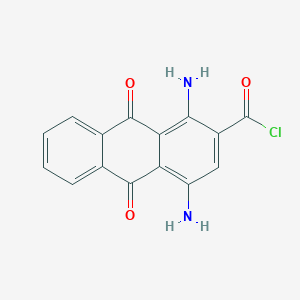
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two amino groups and a carbonyl chloride group attached to an anthracene backbone. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: It is utilized in the production of high-performance materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid
- 2,6-Diaminoanthraquinone
- Butyl 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
Uniqueness
Compared to similar compounds, 1,4-diamino-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Eigenschaften
CAS-Nummer |
23478-54-8 |
|---|---|
Molekularformel |
C15H9ClN2O3 |
Molekulargewicht |
300.69 g/mol |
IUPAC-Name |
1,4-diamino-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H9ClN2O3/c16-15(21)8-5-9(17)10-11(12(8)18)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17-18H2 |
InChI-Schlüssel |
WQGHUOVEPPWOSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


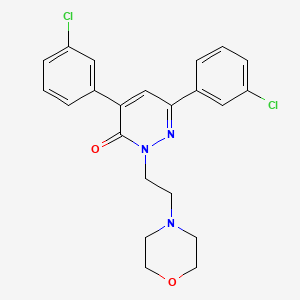

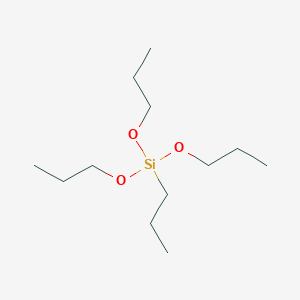


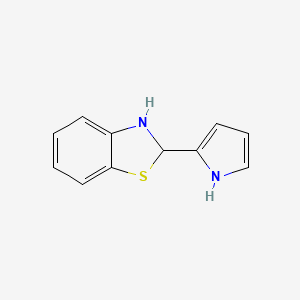
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
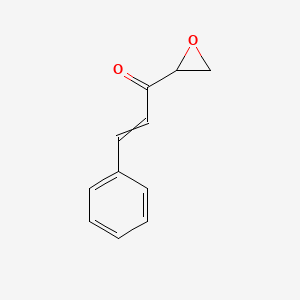
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
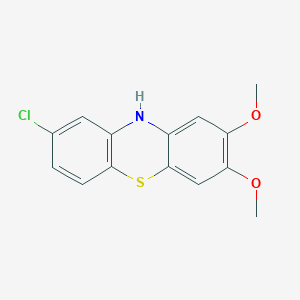
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
